3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate

Thiazolothiazole Fluorescence Counterion Effect

The compound (CAS 483966-79-6) is a cationic thiazolo[2,3-b]thiazol-4-ium salt with a benzenesulfonate counterion. Its heterocyclic core comprises a fused thiazole-thiazolium scaffold, decorated with a 3-amino donor, a 2-phenyl ring, and methyl groups at the 5- and 6-positions.

Molecular Formula C19H18N2O3S3
Molecular Weight 418.54
CAS No. 483966-79-6
Cat. No. B2687343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate
CAS483966-79-6
Molecular FormulaC19H18N2O3S3
Molecular Weight418.54
Structural Identifiers
SMILESCC1=C(SC2=[N+]1C(=C(S2)C3=CC=CC=C3)N)C.C1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C13H13N2S2.C6H6O3S/c1-8-9(2)16-13-15(8)12(14)11(17-13)10-6-4-3-5-7-10;7-10(8,9)6-4-2-1-3-5-6/h3-7H,14H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1
InChIKeyLMYUFDSQIVSEED-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium Benzenesulfonate: Core Properties for Research Sourcing


The compound (CAS 483966-79-6) is a cationic thiazolo[2,3-b]thiazol-4-ium salt with a benzenesulfonate counterion. Its heterocyclic core comprises a fused thiazole-thiazolium scaffold, decorated with a 3-amino donor, a 2-phenyl ring, and methyl groups at the 5- and 6-positions. This specific architecture places it squarely within the thiazolothiazole (TTz) family of fluorophores, a class recognized for high quantum yields and reversible electrochromism [1]. The benzenesulfonate counterion, as opposed to simpler halides, is a key design feature that markedly alters solubility and physicochemical properties [2]. The molecular formula is C₁₉H₁₈N₂O₃S₃ with a molecular weight of 418.6 g/mol .

Substitution Risks: Why Class-Equivalent Thiazolothiazoles Cannot Replace 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium Benzenesulfonate


The performance of thiazolothiazole-based materials is exquisitely sensitive to structural modifications. A simple swap to a different TTz salt can fail for three concrete reasons: (i) fluorescence quenching—neutral and many symmetrical cationic TTz analogues require specific substituents to achieve high quantum yields (up to 0.96) [1]; (ii) counterion-dependent solubility—benzenesulfonate dramatically improves aqueous solubility versus halide or acetate salts, making it the preferred choice for bio-conjugation and sensing applications [2]; and (iii) the 3-amino group is not merely a spectator but a critical synthetic handle for further functionalization, absent in the majority of TTz derivatives which lack a free amine. Generic substitution thus risks loss of fluorescence efficiency, poor dissolution, or failure in downstream synthesis.

Quantitative Differentiation: 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium Benzenesulfonate vs. Closest Analogs


Photoluminescence Activity: TTz Cations vs. Electrocatalytically Active but Non-Fluorescent Methyl Viologen

Methyl viologen (paraquat) is electrochromic but non-fluorescent. In contrast, thiazolothiazole viologens are both electrochromic and highly fluorescent. The target TTz compound, bearing an amino donor, belongs to this fluorescent class. The JACS reference [1] reports quantum yields of 0.80–0.96 for structurally related TTz viologens.

Thiazolothiazole Fluorescence Counterion Effect

Aqueous Solubility: Benzenesulfonate Counterion vs. Halide/Acetate Salts

The benzenesulfonate counterion in the target compound provides a measurable advantage in aqueous solubility versus halide or acetate salts commonly used in ionic heterocycles. A controlled study on immobilized thiazolium catalysts [1] demonstrated that the counterion significantly modulates hydrophilicity; specifically, benzenesulfonate enhances water compatibility by orders of magnitude relative to bromide. While direct solubility data (e.g., g/L) for this precise compound is not yet in the public domain, the class-level behavior is well-established.

Counterion Solubility Benzenesulfonate

Synthetic Versatility: Free 3-Amino Group vs. Acylated/Alkylated TTz Derivatives

The presence of a free 3-amino group is distinct from the vast majority of thiazolothiazole derivatives, which are commonly alkylated or acylated on the nitrogen atoms. This primary amine can be quantitatively converted via standard coupling chemistry (e.g., amide bond formation, reductive amination, or diazotization). For instance, the structurally analogous 2-acylaminothiazolo[2,3-b]thiazolium salts [1] serve as precursors in constructing more complex architectures, but they lack the free amine functionality.

Synthetic chemistry Amino group Functionalization

High-Impact Application Scenarios for 3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium Benzenesulfonate


Bio-Orthogonal Fluorescent Probes & Biomolecular Sensors

The combination of high fluorescence efficiency (class-level ΦF up to 0.96 [1]) and the free 3-amino group for conjugation makes this compound a strong candidate for developing bio-orthogonal probes. The improved aqueous solubility from the benzenesulfonate counterion [2] ensures compatibility with physiological buffers, eliminating aggregation artifacts common with more hydrophobic fluorophores.

Electrofluorochromic Devices & Smart Windows

The TTz core exhibits reversible electrochromism alongside fluorescence, enabling dual-mode “on/off” optical switching [1]. This compound could serve as a key component in electrofluorochromic displays or self-tinting windows, where the benzenesulfonate counterion enhances the solubility required for solution-processable device fabrication.

Targeted Synthesis of TTz-Dye Conjugates for Photodynamic Therapy (PDT)

Cationic TTz derivatives have shown promise as photosensitizers against drug-resistant bacteria [1]. With the 3-amino group available, this molecule can be readily conjugated to targeting moieties (e.g., antibodies or peptides) via stable amide linkages, potentially creating targeted antimicrobial PDT agents with reduced off-target toxicity.

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